Cas no 1488253-54-8 (4-Phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole)

4-Phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 4-phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole
- 4-phenyl-1-(pyrrolidin-2-ylmethyl)pyrazole
- 4-Phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole
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- インチ: 1S/C14H17N3/c1-2-5-12(6-3-1)13-9-16-17(10-13)11-14-7-4-8-15-14/h1-3,5-6,9-10,14-15H,4,7-8,11H2
- InChIKey: IWFVKVHBROPGAW-UHFFFAOYSA-N
- ほほえんだ: N1CCCC1CN1C=C(C2C=CC=CC=2)C=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 238
- トポロジー分子極性表面積: 29.8
- 疎水性パラメータ計算基準値(XlogP): 1.9
4-Phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-5700-10g |
4-phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole |
1488253-54-8 | 95%+ | 10g |
$1957.0 | 2023-09-06 | |
Life Chemicals | F2198-5700-2.5g |
4-phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole |
1488253-54-8 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
TRC | P256786-500mg |
4-phenyl-1-(pyrrolidin-2-ylmethyl)-1h-pyrazole |
1488253-54-8 | 500mg |
$ 435.00 | 2022-06-03 | ||
TRC | P256786-100mg |
4-phenyl-1-(pyrrolidin-2-ylmethyl)-1h-pyrazole |
1488253-54-8 | 100mg |
$ 115.00 | 2022-06-03 | ||
TRC | P256786-1g |
4-phenyl-1-(pyrrolidin-2-ylmethyl)-1h-pyrazole |
1488253-54-8 | 1g |
$ 660.00 | 2022-06-03 | ||
Life Chemicals | F2198-5700-1g |
4-phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole |
1488253-54-8 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
Life Chemicals | F2198-5700-0.25g |
4-phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole |
1488253-54-8 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
Life Chemicals | F2198-5700-5g |
4-phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole |
1488253-54-8 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
Life Chemicals | F2198-5700-0.5g |
4-phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole |
1488253-54-8 | 95%+ | 0.5g |
$442.0 | 2023-09-06 |
4-Phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole 関連文献
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
4-Phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleに関する追加情報
Introduction to 4-Phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole (CAS No. 1488253-54-8)
4-Phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, identified by its CAS number 1488253-54-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a scaffold that is widely recognized for its diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of a phenyl ring and a pyrrolidinylmethyl substituent, contribute to its unique chemical properties and make it a promising candidate for further exploration in drug discovery.
The pyrazole core is a five-membered aromatic ring containing two nitrogen atoms, which is known for its ability to interact with various biological targets. In particular, pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The introduction of the phenyl group at the 4-position enhances the lipophilicity of the molecule, potentially improving its bioavailability and membrane permeability. Additionally, the pyrrolidin-2-ylmethyl side chain adds another layer of complexity to the structure, which can influence both the electronic and steric properties of the compound.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding affinities and mechanisms of action of such compounds more accurately. Studies have shown that 4-Phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole exhibits promising interactions with enzymes and receptors involved in critical biological pathways. For instance, preliminary in silico studies suggest that this compound may inhibit kinases and other enzymes implicated in cancer progression. The ability to modulate these targets could make it a valuable tool in the development of novel therapeutic strategies.
In vitro experiments have begun to validate these computational findings. Researchers have observed that 4-Phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole demonstrates significant inhibitory activity against certain kinases, particularly those overexpressed in tumor cells. This inhibition is associated with reduced proliferation and enhanced apoptosis in cancer cell lines. Furthermore, the compound has shown moderate activity against inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases. These findings underscore the importance of further investigating this molecule to explore its full therapeutic spectrum.
The synthesis of 4-Phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of phenylhydrazine with acetone to form 1-benzoylpyrazole, which is then subjected to nucleophilic substitution reactions with pyrrolidine derivatives. The final step involves functional group transformations to introduce the pyrrolidin-2-ylmethyl moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale biological evaluations.
One of the key challenges in drug development is understanding how a compound behaves within complex biological systems. Preclinical studies are essential for assessing the pharmacokinetic properties of 4-Phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, including its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. Initial pharmacokinetic studies indicate that this compound has reasonable oral bioavailability and moderate tissue distribution, suggesting potential for systemic therapy. Additionally, preliminary toxicity assessments have shown no significant adverse effects at tested doses, although further studies are needed to confirm these findings.
The growing interest in 4-Phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole is not without precedent; numerous pyrazole derivatives have been successfully translated into clinical use or advanced clinical trials. For example, some pyrazole-based drugs have demonstrated efficacy in treating neurological disorders by modulating neurotransmitter systems. Similarly, others have shown promise in oncology by targeting specific molecular pathways involved in cancer growth and survival. The structural features of 4-Phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole align well with these precedents, suggesting that it could also play a role in addressing unmet medical needs.
Future research directions for this compound include exploring its potential as an inhibitor of protein-protein interactions or as a scaffold for structure-based drug design. The versatility of the phenyl and pyrrolidinylmethyl groups allows for further derivatization, enabling researchers to fine-tune the pharmacological properties of the molecule. Additionally, exploring its activity in vivo will be crucial for understanding its therapeutic potential in models of human disease.
In conclusion,4 Pheny l 1 ( p y r r o l i d i n - 2 - ylm e t h y l ) - 1 H - p y r az o l e ( C A S N o . 14 88 253 - 54 - 8 ) represents a promising candidate for further pharmaceutical development. Its unique structural features combined with preliminary biological activity make it an attractive molecule for investigating new therapeutic strategies across multiple disease areas. As research continues to uncover new applications for this compound,4 Phen y l - 1 ( p y r r o l i d i n - 2 - ylm e t h y l ) - 1 H - p y r az o l e ( C A S N o . 14 88 253 - 54 - 8 ) has the potential to contribute significantly to advancements in medicinal chemistry.
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